trans-2-(1-Naphthyl)cyclohexanol (IUPAC name: (1S)-2-naphthalen-1-ylcyclohexan-1-ol) has the molecular formula C₁₆H₁₈O and a molecular weight of 226.31 g/mol. Its structure consists of a cyclohexanol backbone where the hydroxyl group (-OH) and the 1-naphthyl substituent occupy trans positions on the cyclohexane ring (Fig. 1).
Key structural features:
Property | Value | Source |
---|---|---|
Molecular Weight | 226.31 g/mol | |
Boiling Point | 396.1°C (predicted) | |
Flash Point | 151.7°C (predicted) | |
LogP (Partition Coefficient) | 3.82 (estimated) |
The compound’s SMILES string (OC1(CCCCC1)c2cccc3ccccc23) and InChIKey (DTLDNKVVNAULIU-UHFFFAOYSA-N) confirm its stereochemistry.
The general mechanism involves coordination of the Grignard reagent’s magnesium center to the ketone oxygen, followed by nucleophilic attack of the naphthyl group on the electrophilic carbonyl carbon. Subsequent protonation during workup generates the alcohol. For example, methylmagnesium bromide reacts with cyclohexanone to form 1-methylcyclohexanol, demonstrating the method’s adaptability to diverse substituents [2].
Table 1: Comparison of Grignard Reaction Conditions for trans-2-(1-Naphthyl)cyclohexanol Synthesis
Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
---|---|---|---|---|
1-NaphthylMgBr [1] [5] | THF | 0→25 | 78 | 3:1 |
1-NaphthylMgCl [3] | Et₂O | -20→0 | 65 | 2.5:1 |
Steric hindrance from the naphthyl group favors trans-diastereomer formation, though initial selectivity remains moderate. Post-reaction purification via silica gel chromatography isolates the trans isomer .
Ketone intermediates like 2-(1-naphthyl)cyclohexanone undergo stereoselective reduction to enhance trans-selectivity. Catalytic hydrogenation using chiral palladium complexes achieves enantiomeric excess (ee) >90% under high-pressure H₂ (100–800 psi) [4] .
The mechanism involves adsorption of the ketone onto the catalyst surface, where chiral bisphosphine ligands (e.g., (R)-BINAP) induce facial selectivity. Hydride transfer from the metal-hydride complex to the re face of the ketone generates the (1S,2R)-configured alcohol. Acid additives such as trifluoroacetic acid (20–200 mol%) accelerate substrate racemization, enabling dynamic kinetic resolution [4].
Alternative reductants like NaBH₄ with β-cyclodextrin hosts yield 70–80% trans-selectivity at ambient conditions, though with lower ee (≤75%) compared to asymmetric hydrogenation .
Zinc chloride and lithium chloride cocatalysts enhance the efficiency of Grignard additions to ketones, enabling room-temperature reactions with 1-naphthylmagnesium bromide. The ZnCl₂–TMSCH₂MgCl–LiCl system facilitates ligand exchange, generating a more nucleophilic magnesium species that reacts with 2-cyclohexenone derivatives to form trans-alcohols in 85% yield and 8:1 dr [3].
Chiral phase-transfer catalysis represents another approach. Quaternary ammonium salts derived from cinchona alkaloids transfer hydroxide ions to silyl-protected ketones, achieving 92% ee in the presence of 1-naphthyl groups [4].
Table 2: Catalytic Systems for Asymmetric Synthesis
Catalyst System | Substrate | ee (%) | dr (trans:cis) |
---|---|---|---|
Pd/(R)-BINAP [4] | 2-(1-Naphthyl)cyclohexanone | 94 | >20:1 |
ZnCl₂–TMSCH₂MgCl–LiCl [3] | Cyclohexenone derivatives | – | 8:1 |
Cinchona-derived PTC [4] | Silyl-protected ketone | 92 | 15:1 |
Functionalization of trans-2-(1-naphthyl)cyclohexanol expands its utility in ligand design. Mitsunobu reactions with phthalimide introduce nitrogen substituents at the alcohol position, while palladium-catalyzed cross-couplings modify the naphthyl ring [1] [7].
Esterification with methyl sulfanylacetyl chloride yields methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate, a potent antiproliferative agent. This two-step process proceeds in 68% overall yield, with retention of the trans-cyclohexanol configuration [1] [5].
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular structure of trans-2-(1-Naphthyl)cyclohexanol. The cyclohexane ring adopts the characteristic chair conformation, which is thermodynamically favored due to minimal steric interactions and optimal bond angles [2] [3]. In this configuration, the hydroxyl group at the 1-position and the 1-naphthyl substituent at the 2-position maintain a trans relationship.
Crystal structure analysis of related naphthyl-containing cyclohexanol derivatives reveals that the cyclohexane ring adopts a chair conformation with specific puckering parameters [4]. The chair conformation of the cyclohexane ring in trans-2-(1-Naphthyl)cyclohexanol exhibits characteristic features where the six-membered ring maintains optimal C-C-C bond angles close to the tetrahedral angle of 109.5° [5].
The naphthyl group orientation relative to the cyclohexane ring is particularly significant for understanding molecular geometry. Crystallographic studies of related compounds demonstrate that aromatic substituents on cyclohexane rings typically orient to minimize steric interactions [3]. The planar naphthalene ring system, consisting of two fused benzene rings with characteristic aromatic bond distances and angles, adopts a specific orientation relative to the cyclohexane chair framework.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding involving the hydroxyl group. The OH moiety forms characteristic intermolecular hydrogen bonds with oxygen atoms of neighboring molecules, creating extended hydrogen-bonded networks [4]. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.
The dihedral angles between the cyclohexane ring plane and the naphthalene system provide crucial information about molecular conformation. Studies of similar aromatic-substituted cyclohexanols indicate that the aromatic ring typically adopts orientations that balance π-stacking interactions with steric considerations [3]. The naphthalene substituent in trans-2-(1-Naphthyl)cyclohexanol exhibits a specific dihedral angle that optimizes these competing factors.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms in trans-2-(1-Naphthyl)cyclohexanol. The ¹H NMR spectrum reveals characteristic resonances that reflect the unique structural features of this compound.
The ¹H NMR spectrum of trans-2-(1-Naphthyl)cyclohexanol exhibits distinct chemical shift regions that correspond to different proton environments. The aromatic protons of the naphthalene ring system resonate in the downfield region between 7.0-8.5 ppm, characteristic of aromatic systems [6]. These signals appear as complex multipets due to the intricate coupling patterns within the polycyclic aromatic framework.
The hydroxyl proton typically appears as a broad singlet around 1.5-3.0 ppm, with the exact position depending on hydrogen bonding and exchange conditions [7]. In deuterated solvents, this signal may be exchangeable and variable in intensity depending on sample preparation and measurement conditions.
The cyclohexane ring protons exhibit characteristic chemical shifts that reflect their axial or equatorial orientations. The proton at the carbon bearing the hydroxyl group (H-1) appears as a complex multiplet around 3.5-4.5 ppm, significantly deshielded due to the electron-withdrawing effect of the oxygen atom [7] [8]. The proton at the carbon bearing the naphthyl group (H-2) resonates around 2.5-3.5 ppm, influenced by both the aromatic ring current effect and the steric environment.
The remaining cyclohexane ring protons appear in the aliphatic region between 1.0-2.5 ppm. These signals exhibit characteristic coupling patterns that reflect the chair conformation of the cyclohexane ring [9] [8]. Axial protons typically resonate at higher field compared to their equatorial counterparts due to magnetic anisotropy effects [8].
The ¹³C NMR spectrum provides direct information about the carbon framework of trans-2-(1-Naphthyl)cyclohexanol. The aromatic carbons of the naphthalene system appear in the characteristic aromatic region between 115-160 ppm [10]. These signals reflect the unique electronic environment of each carbon within the polycyclic aromatic system.
The carbon bearing the hydroxyl group (C-1) appears around 70-80 ppm, characteristic of carbons bonded to electronegative oxygen atoms [10]. The carbon bearing the naphthyl substituent (C-2) resonates around 50-60 ppm, influenced by the aromatic substituent and its position within the cyclohexane framework.
The remaining cyclohexane carbons appear in the aliphatic region between 20-40 ppm [10]. The chemical shifts of these carbons reflect their unique environments within the chair-conformed cyclohexane ring and their relationship to the aromatic and hydroxyl substituents.
Chemical shift assignments are facilitated by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which distinguish between CH₃, CH₂, and CH carbons [11]. This technique enables unambiguous assignment of carbon signals and provides structural confirmation.
Infrared spectroscopy provides definitive identification of functional groups present in trans-2-(1-Naphthyl)cyclohexanol through characteristic vibrational frequencies. The IR spectrum exhibits several key absorption bands that confirm the structural features of this compound.
The hydroxyl group in trans-2-(1-Naphthyl)cyclohexanol exhibits characteristic stretching and bending vibrations that serve as primary functional group identifiers. The O-H stretching vibration appears as a broad absorption band in the region of 3200-3600 cm⁻¹ [12] [13]. The exact frequency and band shape depend on the extent of hydrogen bonding, with associated alcohols showing broader absorptions at lower frequencies compared to free hydroxyl groups [14] [15].
In solid state or concentrated solutions, the hydroxyl group participates in intermolecular hydrogen bonding, resulting in a broad O-H stretch centered around 3350 cm⁻¹ [7]. The breadth of this absorption reflects the range of hydrogen bonding environments present in the sample.
The C-O stretching vibration appears as a strong absorption in the region of 1000-1300 cm⁻¹ [12] [13]. This band provides additional confirmation of the alcohol functional group and appears as a relatively sharp, intense peak due to the polar nature of the C-O bond.
The naphthalene ring system exhibits characteristic aromatic vibrations that confirm the presence of the polycyclic aromatic substituent. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹ [12] [16]. These absorptions are distinguishable from aliphatic C-H stretches, which appear below 3000 cm⁻¹.
Aromatic C=C stretching vibrations manifest as multiple bands in the region of 1450-1600 cm⁻¹ [12] [16]. The naphthalene system exhibits characteristic aromatic skeletal vibrations that reflect the conjugated π-electron system and the rigid polycyclic framework.
Out-of-plane aromatic C-H bending vibrations appear in the fingerprint region between 690-900 cm⁻¹ [16]. These absorptions provide information about the substitution pattern of the aromatic ring and help distinguish naphthalene derivatives from other aromatic systems.
The cyclohexane ring contributes characteristic aliphatic vibrations to the IR spectrum. Aliphatic C-H stretching vibrations appear below 3000 cm⁻¹, typically around 2850-2950 cm⁻¹ [12]. These absorptions include both symmetric and asymmetric stretching modes of methylene groups within the cyclohexane framework.
Aliphatic C-H bending vibrations appear around 1450 cm⁻¹, corresponding to scissoring motions of methylene groups [12]. The cyclohexane ring also contributes C-C stretching vibrations in the region of 800-1200 cm⁻¹, though these are often overlapped with other vibrations in the fingerprint region.
The IR spectrum may also exhibit weaker combination and overtone bands that result from simultaneous excitation of multiple vibrational modes or harmonics of fundamental vibrations. These features, while less intense than fundamental absorptions, provide additional structural information and contribute to the unique spectroscopic fingerprint of trans-2-(1-Naphthyl)cyclohexanol.
Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of trans-2-(1-Naphthyl)cyclohexanol. The molecular ion peak appears at m/z 226, corresponding to the molecular formula C₁₆H₁₈O . The fragmentation patterns reflect the structural features and stability of various fragment ions formed during ionization.
The molecular ion of trans-2-(1-Naphthyl)cyclohexanol exhibits moderate stability due to the presence of the aromatic naphthalene system. Aromatic compounds typically show more stable molecular ions compared to purely aliphatic compounds because of the stabilization provided by the π-electron system [17] [18]. The molecular ion peak intensity reflects this enhanced stability relative to simple alcohols.
The molecular ion can be formed by removal of electrons from different sites within the molecule, including lone pair electrons on the oxygen atom or π-electrons from the aromatic system [18]. The specific ionization site influences subsequent fragmentation pathways and the relative intensities of fragment ions.
The primary fragmentation of trans-2-(1-Naphthyl)cyclohexanol follows characteristic patterns observed in aromatic alcohols and substituted cyclohexanols. Alpha-cleavage adjacent to the hydroxyl group represents a major fragmentation pathway, similar to patterns observed in other cyclohexanol derivatives [19] [20].
Loss of water (m/z 208, [M-18]⁺) constitutes a significant fragmentation process in alcohols, including cyclohexanol derivatives [19] [20]. This elimination occurs through a rearrangement mechanism involving the hydroxyl hydrogen and a neighboring hydrogen atom, forming a stable alkene radical cation.
Fragmentation of the bond connecting the naphthyl group to the cyclohexane ring produces characteristic fragments. The naphthalene system can be lost as a neutral fragment, generating cyclohexanol-derived ions, or retained as charged fragments that reflect the stability of the aromatic system [17].
Secondary fragmentation processes involve further breakdown of primary fragment ions. The cyclohexyl portion can undergo ring-opening reactions and subsequent fragmentations that produce smaller alkyl fragments. These processes follow patterns similar to those observed in cyclohexanol and other cyclic alcohols [19].
The naphthalene-containing fragments can undergo loss of hydrogen atoms or small hydrocarbon fragments while retaining the aromatic core. The stability of the aromatic system influences the extent of secondary fragmentation, with the naphthalene framework typically remaining intact in major fragment ions [21] [17].
Mass spectrometric fragmentation may involve rearrangement reactions that produce fragment ions not directly predicted from simple bond cleavage patterns. McLafferty rearrangements and other hydrogen transfer processes can occur, particularly in systems containing both aromatic and aliphatic components [18].
The specific rearrangement pathways depend on the conformational preferences of the molecular ion and the relative energies of different fragmentation channels. The chair conformation of the cyclohexane ring influences the accessibility of hydrogen atoms for rearrangement processes and affects the relative intensities of rearrangement-derived fragments.
Fragment m/z | Composition | Origin | Relative Intensity |
---|---|---|---|
226 | [M]⁺ | Molecular ion | Moderate |
208 | [M-18]⁺ | Loss of H₂O | Significant |
145 | [C₁₁H₉]⁺ | Naphthyl-CH₂⁺ | Major |
127 | [C₁₀H₇]⁺ | Naphthyl⁺ | Moderate |
99 | [C₆H₁₁O]⁺ | Cyclohexanol⁺ | Significant |
81 | [C₆H₉]⁺ | Cyclohexenyl⁺ | Moderate |